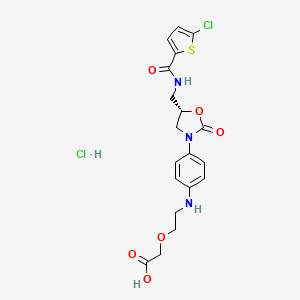

Rivaroxaban Impurity A hydrochloride

Description

BenchChem offers high-quality Rivaroxaban Impurity A hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rivaroxaban Impurity A hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[2-[4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O6S.ClH/c20-16-6-5-15(30-16)18(26)22-9-14-10-23(19(27)29-14)13-3-1-12(2-4-13)21-7-8-28-11-17(24)25;/h1-6,14,21H,7-11H2,(H,22,26)(H,24,25);1H/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNIIYAHXMBQSV-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC=C(C=C2)NCCOCC(=O)O)CNC(=O)C3=CC=C(S3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC(=O)N1C2=CC=C(C=C2)NCCOCC(=O)O)CNC(=O)C3=CC=C(S3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Cl2N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Rivaroxaban Impurity A & Hydrochloride Salts

The following technical guide details the chemical identity, regulatory classification, and analytical context of Rivaroxaban Impurity A, specifically addressing the "hydrochloride" salt designation.

Part 1: Executive Summary & Core Identification

In the context of pharmaceutical development and regulatory compliance (EP/USP), Rivaroxaban Impurity A is strictly defined as the R-enantiomer of the drug substance.[1]

However, a critical discrepancy exists in chemical vendor catalogs where "Impurity A Hydrochloride" is frequently conflated with the Open-Ring Acid Impurity .[1] The distinction is vital for accurate procurement and analytical method validation.

Critical CAS Number Registry[1]

| Common Designation | Official Identity (EP/USP) | Chemical Nature | CAS Number |

| Rivaroxaban Impurity A | Impurity A (EP) / Related Compound A (USP) | R-Enantiomer (Free Base) | 865479-71-6 |

| "Impurity A Hydrochloride" | Not officially recognized as Impurity A | Open-Ring Acid (HCl Salt) | 931117-61-2 |

| Aminomethyl Impurity | Precursor / Intermediate | Aminomethyl HCl Salt | 898543-06-1 |

Analyst Note: If your requisition specifically asks for "Impurity A Hydrochloride," verify if the target molecule is the R-enantiomer (chiral impurity) or the Open-Ring Acid (degradation product).[1] The R-enantiomer typically does not form a stable hydrochloride salt in commercial catalogs due to the low basicity of the oxazolidinone/thiophene amide system.[1]

Part 2: Chemical Profile and Nomenclature

Rivaroxaban Impurity A (Official EP Definition)

This impurity arises from the use of the incorrect chiral starting material or racemization during synthesis. It is the optical isomer of the active pharmaceutical ingredient (API).

-

Chemical Name: (R)-5-chloro-N-((2-oxo-3-(4-(3-oxomorpholin-4-yl)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide[1][2][3][4]

-

Molecular Formula:

[1][5] -

Molecular Weight: 435.88 g/mol [5]

-

Regulatory Status: Controlled as a chiral impurity; limits are typically tight (e.g.,

) due to potential differences in pharmacological activity.

The "Vendor Variant" (Open-Ring Acid Hydrochloride)

Many chemical suppliers list CAS 931117-61-2 as "Rivaroxaban Impurity A Hydrochloride."[1] This is chemically distinct. It is the hydrolysis degradation product where the morpholinone ring has opened.

-

Chemical Name: 2-[2-[4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid hydrochloride[1][6]

-

Molecular Formula:

(including HCl)[1][5] -

Origin: Acid-catalyzed hydrolysis of the morpholine ring.[1]

Part 3: Origin & Synthesis Pathways

Understanding the origin of these impurities allows for targeted control strategies in the CMC (Chemistry, Manufacturing, and Controls) process.

Pathway Visualization

The following diagram illustrates the divergence between the Chiral Impurity (Impurity A) and the Degradation Impurity often mislabeled as the HCl salt.

Caption: Divergence of Rivaroxaban impurities. Impurity A arises from chiral errors, whereas the Open-Ring Acid (often sold as HCl) arises from degradation.[1]

Part 4: Analytical Strategy & Validation

To differentiate these species, specific HPLC conditions are required. A standard Reversed-Phase (RP-HPLC) method will separate the Open-Ring Acid from the API, but a Chiral HPLC method is mandatory to separate Impurity A (R-isomer) from Rivaroxaban (S-isomer).[1]

Chiral Separation (For Impurity A - CAS 865479-71-6)

Because enantiomers possess identical physical properties in an achiral environment, you must use a polysaccharide-based chiral stationary phase.[1]

-

Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

-

Mobile Phase: n-Hexane : Ethanol (60:40 v/v).[1]

-

Mode: Isocratic.

-

Detection: UV at 250 nm.

-

Expected Result: The R-isomer (Impurity A) typically elutes before or after the S-isomer depending on the specific column selector, but baseline separation (

) is achievable.[1]

Reversed-Phase Separation (For Open-Ring HCl - CAS 931117-61-2)

The open-ring acid is significantly more polar than Rivaroxaban due to the carboxylic acid moiety.[1]

-

Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Buffer: 0.1% Orthophosphoric acid (pH ~2.0).

-

Organic Modifier: Acetonitrile.

-

Gradient:

-

T=0 min: 90% Buffer / 10% ACN

-

T=20 min: 40% Buffer / 60% ACN

-

-

Elution Order: The Open-Ring Acid (CAS 931117-61-2) will elute earlier (lower retention time) than Rivaroxaban due to increased polarity.[1]

Part 5: Procurement & Handling Protocols

When ordering reference standards, rely on the CAS number rather than the name "Impurity A Hydrochloride" to avoid receiving the wrong compound.

Verification Checklist

-

Check the Structure: Does the Certificate of Analysis (CoA) show the oxazolidinone ring intact?

-

Check the Salt Form:

Storage

-

Impurity A (865479-71-6): Store at 2-8°C. Stable in solid state.[1]

-

Open-Ring HCl (931117-61-2): Store at -20°C under desiccated conditions.[1] As a hydrochloride salt of a carboxylic acid derivative, it may be hygroscopic and prone to further hydrolysis if exposed to moisture.

References

-

European Pharmacopoeia (Ph. Eur.) . Rivaroxaban Monograph 2932. European Directorate for the Quality of Medicines (EDQM). [1]

-

U.S. Pharmacopeia (USP) . Rivaroxaban Related Compounds. USP-NF Online.[1]

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 9853053 (Rivaroxaban). [1]

-

ChemicalBook . Rivaroxaban Impurity A Hydrochloride (Listing for Open-Ring Acid).[1][2][5]

-

SynZeal Research . Rivaroxaban Impurity Profiling and CAS Data.

Sources

- 1. Rivaroxaban impurity A CRS | LGC Standards [lgcstandards.com]

- 2. Rivaroxaban EP Impurity A | 865479-71-6 | | SynZeal [synzeal.com]

- 3. Rivaroxaban EP Impurity A | 865479-71-6 [chemicea.com]

- 4. Rivaroxaban Imp.A(EP) - Analytica Chemie [analyticachemie.in]

- 5. Rivaroxaban Glycolic Acid Analog - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. Rivaroxaban Impurity A hydrochloride | C19H21Cl2N3O6S | CID 154726384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Rivaroxaban iMpurity A | 931204-39-6 [chemicalbook.com]

Topic: The Degradation Pathway of Rivaroxaban to Impurity A: A Mechanistic and Methodological Exploration

An In-depth Technical Guide for Drug Development Professionals

This guide provides a detailed examination of the chemical degradation mechanism that leads to the formation of Rivaroxaban Impurity A, a critical degradation product. It is designed for researchers, analytical scientists, and formulation experts in the pharmaceutical industry. By synthesizing information from forced degradation studies and advanced analytical characterization, this document elucidates the underlying chemistry and provides robust, field-proven protocols for its study.

Introduction: The Imperative of Impurity Profiling for Rivaroxaban

Rivaroxaban is a highly selective, direct Factor Xa inhibitor widely prescribed as an oral anticoagulant to prevent and treat thromboembolic disorders[1][2]. Its complex chemical structure, featuring an oxazolidinone core and a morpholine ring, is key to its therapeutic efficacy but also presents challenges regarding its chemical stability[2]. During manufacturing, storage, or formulation, Rivaroxaban can degrade, forming impurities that may impact its safety and efficacy[2].

Impurities are classified into categories such as process-related impurities from synthesis and degradation impurities formed under environmental stress like changes in pH, heat, or light[2]. Among these, Rivaroxaban Impurity A is a significant degradant identified in stability studies[3]. Understanding the specific conditions and chemical reactions that lead to its formation is paramount for developing stable formulations, establishing appropriate storage conditions, and designing robust analytical methods for quality control, in alignment with guidelines from the International Conference on Harmonisation (ICH)[4][5].

This guide focuses on the hydrolytic degradation pathway responsible for generating Impurity A, offering a causal explanation of the mechanism and detailed experimental workflows for its induction and analysis.

The Core Degradation Mechanism: Hydrolytic Cleavage

Forced degradation studies consistently demonstrate that Rivaroxaban is highly susceptible to hydrolysis under both acidic and basic conditions, while showing relative stability against thermal, photolytic, and oxidative stress[3][6][7]. The formation of Impurity A is a direct consequence of the hydrolytic cleavage of the amide bond connecting the chlorothiophene carboxamide moiety to the central oxazolidinone structure.

The reaction is a classic nucleophilic acyl substitution where a water molecule (under neutral or acidic conditions) or a hydroxide ion (under basic conditions) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the amide group. This leads to the breaking of the C-N bond and the formation of two distinct molecules: 5-chlorothiophene-2-carboxylic acid and the amine-containing core, which is designated as Rivaroxaban Impurity A .

Caption: Hydrolytic degradation pathway of Rivaroxaban to Impurity A.

Experimental Workflow: Forced Degradation and Analysis

To investigate and quantify the formation of Impurity A, a structured experimental approach involving forced degradation followed by a stability-indicating analytical method is essential. This workflow serves as a self-validating system to confirm the degradation pathway and the method's ability to resolve the impurity from the parent drug.

Logical Flow of the Experimental Protocol

The process begins with subjecting the Rivaroxaban drug substance to controlled stress conditions designed to induce degradation. The resulting sample, containing a mixture of undegraded Rivaroxaban and its degradation products, is then analyzed using a validated chromatographic method. This allows for the separation, identification, and quantification of Impurity A.

Caption: Logical workflow for impurity induction and analysis.

Protocol 1: Forced Hydrolytic Degradation

This protocol describes the conditions for inducing the formation of Impurity A through acid and base-catalyzed hydrolysis, based on established stability-indicating studies[3][4].

Objective: To generate detectable levels (optimally 5-10%) of degradation products, including Impurity A, without completely degrading the parent drug[3].

Methodology:

-

Preparation of Stock Solution: Accurately weigh and dissolve the Rivaroxaban reference standard in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to create a stock solution of known concentration (e.g., 700-1000 ppm)[3][4].

-

Acid Hydrolysis:

-

Transfer a known volume of the stock solution into a suitable flask.

-

Add an equal volume of 0.01 N Hydrochloric Acid (HCl).

-

Incubate the solution in a water bath at 75°C for 24 hours[3].

-

After incubation, cool the solution to room temperature and carefully neutralize it with an equivalent amount of 0.01 N Sodium Hydroxide (NaOH).

-

Dilute the final solution with the mobile phase to the target concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

Transfer a known volume of the stock solution into a suitable flask.

-

Add an equal volume of 0.01 N Sodium Hydroxide (NaOH).

-

Incubate the solution in a water bath at 75°C for 1 hour[3].

-

After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.01 N Hydrochloric Acid (HCl).

-

Dilute the final solution with the mobile phase to the target concentration for HPLC analysis.

-

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol outlines a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of resolving Rivaroxaban from its degradation products, including Impurity A[3][4].

Objective: To achieve baseline separation between the Rivaroxaban peak and all impurity peaks, demonstrating the method's specificity.

Chromatographic Conditions:

| Parameter | Condition | Source |

| Column | Thermo ODS Hypersil C18 (250 mm x 4.6 mm, 5 µm) | [3] |

| Mobile Phase | Acetonitrile and Monobasic Potassium Phosphate (pH 2.9) in a 30:70 (v/v) ratio | [3][4] |

| Flow Rate | 1.0 mL/min | [3] |

| Detection | UV at 249 nm | [3][4] |

| Column Temperature | Ambient | [3] |

| Injection Volume | 15-20 µL | [1][3] |

| Retention Time | Rivaroxaban: ~12 min; Impurity A: ~9.03 min | [3][4] |

Data Summary: Results of Forced Degradation Studies

The stability of Rivaroxaban is highly dependent on the specific stressor applied. Hydrolytic conditions consistently produce the most significant degradation.

| Stress Condition | Reagent/Parameters | Exposure Time | Degradation (%) | Key Finding | Source |

| Acid Hydrolysis | 0.01 N HCl, 75°C | 24 hours | 8.8% | Significant degradation, Impurity A formed. | [3][4] |

| Base Hydrolysis | 0.01 N NaOH, 75°C | 1 hour | 8.1% | Highly susceptible to degradation. | [3][4] |

| Oxidative | 0.05% H₂O₂, 75°C | 24 hours | 6.5% | Susceptible to oxidation. | [3][4] |

| Thermal | Solid state, 75°C | 24 hours | Not Significant | Relatively stable under thermal stress. | [3] |

| Photolytic | Continuous light exposure | 24 hours | Not Significant | Relatively stable under photolytic stress. | [3] |

Conclusion

The primary degradation pathway leading to Rivaroxaban Impurity A is the hydrolysis of the amide bond. This reaction is readily induced under both acidic and basic conditions, highlighting a critical vulnerability in the Rivaroxaban molecule. For drug development professionals, this mechanistic understanding is crucial. It directly informs formulation strategies, such as the need for pH control and appropriate excipient selection, to enhance the stability of the final drug product. Furthermore, the detailed analytical protocols provided herein offer a robust framework for routine quality control and stability testing, ensuring that the purity, safety, and efficacy of Rivaroxaban are maintained throughout its lifecycle.

References

- ResearchGate. (n.d.). Photolytic-Thermal Degradation study and method development of Rivaroxaban by RP-HPLC.

- Darshan, S. K., et al. (2023). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)®. In PMC.

- Patel, D. A., & Patel, N. (2022).

- Darshan, S. K., et al. (2025). Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights. In Frontiers.

- Kasad, P. A. (2013). Photolytic-Thermal Degradation Study And Method Development Of Rivaroxaban By RP-HPLC.

- Panda, S. S., et al. (2025).

- Chemicea Pharmaceutical. (2024). A Detailed Overview of Rivaroxaban Impurities: EP, USP, and Global Guidelines.

- ResearchGate. (n.d.). Summary of forced degradation studies of Rivaroxaban | Download Table.

- Arous, O., et al. (2018). Stability-Indicating Method for the Determination of Rivaroxaban and its Degradation Products using LC-MS and TLC. In SciSpace.

- BenchChem. (2025).

- Srinivasrao, V., et al. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities. In Symbiosis.

- Patel, D. A., & Patel, N. (2022).

- da Silva, W. F., et al. (2016). Characterization of three main degradation products from novel oral anticoagulant rivaroxaban under stress conditions by UPLC-Q-. In Ovid.

- Patel, B., et al. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. In International Research Journal on Advanced Engineering and Management (IRJAEM).

- Google Patents. (n.d.).

- Rasayan Journal of Chemistry. (2024). SYNTHESIS, CHARACTERIZATION AND TRACE LEVEL QUANTITATIVE DETERMINATION OF CRITICAL NITROSAMINE IMPURITY IN RIVAROXABAN DRUG.

- ResearchGate. (n.d.). Calibration curves and linearity for rivaroxaban and impurity A.

- ResearchGate. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug.

- Ramisetti, N. R., & Kuntamukkala, R. (2015). Development and validation of a stability indicating LC-PDA-MS/MS method for separation, identification and characterization of process related and stress degradation products of rivaroxaban. In RSC Advances (RSC Publishing).

- SynThink Research Chemicals. (n.d.).

- Rasayan Journal of Chemistry. (2022).

- Asian Journal of Pharmaceutical Research. (n.d.). Base Degradation Study and Method Development of Rivaroxaban by RP-HPLC in bulk.

- ResearchGate. (n.d.). (PDF)

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. Blog Details [chemicea.com]

- 3. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights [frontiersin.org]

- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 6. researchgate.net [researchgate.net]

- 7. Development and validation of a stability indicating LC-PDA-MS/MS method for separation, identification and characterization of process related and stress degradation products of rivaroxaban - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Differentiation of Rivaroxaban Impurities A and B

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Impurity Profiling in Rivaroxaban

Rivaroxaban, a direct oral anticoagulant, is a cornerstone in the prevention and treatment of thromboembolic disorders. Its efficacy and safety are paramount, necessitating stringent control over any impurities that may arise during its synthesis, storage, or degradation.[1][2] Impurities, even in trace amounts, can potentially alter the drug's pharmacological profile, introduce toxicity, or reduce its shelf-life. This guide provides an in-depth technical analysis of two key process-related impurities of Rivaroxaban: Impurity A and Impurity B. Understanding the fundamental differences in their chemical structure, formation pathways, and analytical signatures is crucial for robust quality control and regulatory compliance in the pharmaceutical industry.

This document moves beyond a mere listing of facts to provide a causal understanding of why these impurities form and how they can be effectively controlled. Every analytical protocol described is designed as a self-validating system, ensuring the trustworthiness and reproducibility of the results.

Part 1: Rivaroxaban Impurity A - The Enantiomeric Challenge

Rivaroxaban Impurity A is the (R)-enantiomer of the active pharmaceutical ingredient (API), which is the (S)-enantiomer.[3][4] Enantiomers are stereoisomers that are non-superimposable mirror images of each other, possessing identical physical and chemical properties in an achiral environment. However, in the chiral environment of the human body, their pharmacological and toxicological profiles can differ significantly.

Chemical Identity and Physicochemical Properties

| Property | Rivaroxaban (API) | Rivaroxaban Impurity A |

| IUPAC Name | 5-Chloro-N-[[(5S )-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide | 5-Chloro-N-[[(5R )-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide[3] |

| CAS Number | 366789-02-8 | 865479-71-6[5] |

| Molecular Formula | C₁₉H₁₈ClN₃O₅S | C₁₉H₁₈ClN₃O₅S[5] |

| Molecular Weight | 435.88 g/mol | 435.88 g/mol [5] |

| Appearance | White to off-white powder | White to off-white powder |

Genesis of Impurity A: A Stereochemical Perspective

The formation of Rivaroxaban Impurity A is intrinsically linked to the stereochemistry of the raw materials and the synthetic process.[4][6] The synthesis of Rivaroxaban involves the use of a chiral epoxide, (R)-epichlorohydrin, which ultimately forms the (S)-configured oxazolidinone ring of the final API.[7]

The presence of the (S)-enantiomer of epichlorohydrin as an impurity in the (R)-epichlorohydrin starting material is the primary cause for the formation of Rivaroxaban Impurity A.[8] This underscores the critical importance of stringent stereochemical purity control of starting materials in asymmetric synthesis.

Caption: Formation pathway of Rivaroxaban Impurity A.

Spectroscopic Characterization of Impurity A

The structural elucidation of Impurity A relies on a combination of spectroscopic techniques. As an enantiomer, its spectroscopic data is largely identical to that of Rivaroxaban in achiral solvents.

-

¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum of Impurity A is expected to be identical to that of Rivaroxaban. Key signals include those for the aromatic protons, the morpholine and oxazolidinone ring protons, and the thiophene ring protons.[1]

-

¹³C NMR (DMSO-d₆, 100 MHz): Similar to the ¹H NMR, the ¹³C NMR spectrum will mirror that of Rivaroxaban, with characteristic peaks for the carbonyl groups, aromatic carbons, and aliphatic carbons of the heterocyclic rings.[1]

-

Mass Spectrometry (ESI-MS): The mass spectrum will show a molecular ion peak [M+H]⁺ at m/z 436.0, corresponding to the molecular weight of both enantiomers.[1]

The definitive differentiation between Rivaroxaban and Impurity A requires chiral analytical techniques, as detailed in the analytical protocols section.

Toxicological Significance

While comprehensive toxicological data specifically for Rivaroxaban Impurity A is not extensively published, the European Directorate for the Quality of Medicines & HealthCare (EDQM) classifies it as toxic to aquatic life with long-lasting effects.[3] For human safety, the principle of controlling stereoisomeric impurities is well-established. Since only the (S)-enantiomer possesses the desired pharmacological activity, the presence of the (R)-enantiomer contributes to the overall drug load without therapeutic benefit and has the potential for unforeseen off-target effects.[6]

Part 2: Rivaroxaban Impurity B - A Structural Analogue

Rivaroxaban Impurity B presents a different challenge, as it is a structural analogue of the API, not a stereoisomer. This impurity lacks the 5-chlorothiophene-2-carboxamide moiety, which is replaced by a simple acetamide group.

Chemical Identity and Physicochemical Properties

| Property | Rivaroxaban (API) | Rivaroxaban Impurity B |

| IUPAC Name | 5-Chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide | N-[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl]methyl]acetamide[9] |

| CAS Number | 366789-02-8 | 1429334-00-8[10] |

| Molecular Formula | C₁₉H₁₈ClN₃O₅S | C₁₆H₁₉N₃O₅[10] |

| Molecular Weight | 435.88 g/mol | 333.34 g/mol [10] |

| Appearance | White to off-white powder | Off-white solid[11] |

Genesis of Impurity B: A Process-Related Byproduct

Rivaroxaban Impurity B is a process-related impurity that can arise during the synthesis of the API.[12] Its formation is often associated with the final acylation step where the aminomethyl intermediate is coupled with 5-chlorothiophene-2-carbonyl chloride. If acetic anhydride or a similar acetylating agent is present as a reagent or an impurity, it can compete with the intended acylating agent, leading to the formation of the N-acetyl derivative (Impurity B).

Caption: Formation pathway of Rivaroxaban Impurity B.

Spectroscopic Characterization of Impurity B

The structural differences between Rivaroxaban and Impurity B are readily apparent in their spectroscopic data. While specific published spectra for Impurity B are scarce, the expected key features can be deduced from its structure. Reference standard suppliers often provide comprehensive characterization data with their products.[2][11]

-

¹H NMR: The most significant difference in the ¹H NMR spectrum would be the absence of the signals corresponding to the 5-chlorothiophene ring protons and the presence of a singlet around 2.0 ppm corresponding to the methyl protons of the acetamide group.

-

¹³C NMR: The ¹³C NMR spectrum would lack the signals for the carbons of the 5-chlorothiophene ring and would show a new signal for the methyl carbon of the acetyl group (around 22-25 ppm) and a carbonyl signal for the acetamide group (around 170 ppm).

-

Mass Spectrometry (ESI-MS): The mass spectrum would show a molecular ion peak [M+H]⁺ at m/z 334.1, which is significantly different from that of Rivaroxaban (m/z 436.0), reflecting the absence of the 5-chlorothiophene-2-carbonyl moiety.

Toxicological Significance

Specific toxicological studies on Rivaroxaban Impurity B are not widely available in the public domain. However, general studies on Rivaroxaban degradation products have shown that an increase in impurities can lead to higher cytotoxic potential.[13][14] The structural alteration in Impurity B, particularly the absence of the thiophene ring which is a key structural feature of the API, could potentially lead to a different pharmacological and toxicological profile. Therefore, its presence in the final drug product must be strictly controlled within the limits set by regulatory authorities.

Part 3: Comparative Analysis and Analytical Control

A clear understanding of the differences between Impurity A and Impurity B is essential for developing effective analytical control strategies.

| Feature | Rivaroxaban Impurity A | Rivaroxaban Impurity B |

| Relationship to API | Enantiomer (Stereoisomer) | Structural Analogue |

| Molecular Weight | Identical to Rivaroxaban (435.88 g/mol ) | Different from Rivaroxaban (333.34 g/mol ) |

| Formation Pathway | Chiral impurity in starting material | Competing reaction in acylation step |

| Key Differentiating Analytical Technique | Chiral Chromatography | Reversed-Phase Chromatography, Mass Spectrometry |

Analytical Protocol: A Validated Stability-Indicating RP-HPLC Method

The following protocol is a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of separating Rivaroxaban from both Impurity A and Impurity B, as well as other potential degradation products. This method is based on principles outlined in various validated analytical procedures.[15][16][17][18]

Objective: To quantify Rivaroxaban and its process-related impurities A and B in bulk drug substance.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a quaternary or binary pump.

-

UV-Vis or Photodiode Array (PDA) detector.

-

Autosampler.

-

Column oven.

-

Chromatography data acquisition and processing software.

Chromatographic Conditions:

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Daicel Chiralpak series) for Impurity A and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) for Impurity B. A single chiral method may also be developed to separate all three. For a general impurity profile, a C18 column is often used first. |

| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid. |

| Mobile Phase B | Acetonitrile. |

| Gradient Elution | Time (min) |

| 0 | |

| 25 | |

| 30 | |

| 35 | |

| 45 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 250 nm |

| Injection Volume | 10 µL |

Reagent and Sample Preparation:

-

Diluent: Acetonitrile and water in a 1:1 ratio.

-

Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of Rivaroxaban, Impurity A, and Impurity B reference standards in the diluent to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

-

Sample Solution: Accurately weigh and dissolve the Rivaroxaban bulk drug sample in the diluent to achieve a final concentration of approximately 1 mg/mL.

Procedure:

-

Equilibrate the chromatographic system with the mobile phase at the initial gradient composition for at least 30 minutes.

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject the standard solution multiple times (e.g., n=6) to check for system suitability parameters (e.g., resolution, tailing factor, and reproducibility of retention times and peak areas).

-

Inject the sample solution.

-

Identify the peaks of Rivaroxaban, Impurity A, and Impurity B based on their retention times relative to the standard chromatogram.

-

Calculate the amount of each impurity in the sample using the following formula:

% Impurity = (Peak Area of Impurity / Peak Area of Rivaroxaban in Standard) x (Concentration of Rivaroxaban in Standard / Concentration of Sample) x (Response Factor) x 100

(Note: The response factor for each impurity should be determined experimentally if it is not 1.0)

Method Validation Parameters:

This method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[19]

-

LOD and LOQ: For Rivaroxaban impurities, typical LOD and LOQ values are in the range of 0.02% and 0.05% of the nominal sample concentration, respectively.[19]

Caption: Experimental workflow for HPLC analysis of Rivaroxaban impurities.

Conclusion

The effective control of Rivaroxaban Impurity A and Impurity B is a critical aspect of ensuring the quality, safety, and efficacy of the final drug product. Impurity A, the (R)-enantiomer, highlights the importance of stereochemical control throughout the manufacturing process, starting from the raw materials. Impurity B, a structural analogue, underscores the need for precise control over reaction conditions to prevent the formation of process-related byproducts.

By understanding the distinct chemical nature and formation pathways of these impurities, and by implementing robust, validated analytical methods, pharmaceutical scientists and drug development professionals can confidently ensure that their Rivaroxaban products meet the stringent requirements of regulatory agencies and, most importantly, safeguard patient health.

References

- Bhupatiraju, R. V., et al. (2022). A NOVEL RIVAROXABAN DEGRADATION IMPURITY DETECTION BY RP-HPLC, EXTRACTION BY PREPARATORY CHROMATOGRAPHY, AND CHARACTERIZATION BY LCMS, NMR, AND FT-IR. Rasayan Journal of Chemistry, 15(4), 2373-2381.

- Patil, P. A., et al. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. International Research Journal on Advanced Engineering and Management, 2(7), 2211-2216.

-

ResearchGate. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. Retrieved from [Link]

- Gawde, S. S., et al. (2023). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)®. Molecules, 28(10), 4125.

-

Pharmaffiliates. (n.d.). Rivaroxaban - Impurity B. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2022). A NOVEL RIVAROXABAN DEGRADATION IMPURITY DETECTION BY RP-HPLC, EXTRACTION BY PREPARATORY CHROMATOGRAPHY, AND CHARACTERIZATION BY. Retrieved from [Link]

- Wingert, N. R., et al. (2019). In vitro toxicity assessment of rivaroxaban degradation products and kinetic evaluation to decay process. Drug and Chemical Toxicology, 42(5), 509-518.

-

Allmpus. (n.d.). Rivaroxaban Impurity B | Rivaroxaban USP RC B. Retrieved from [Link]

-

ResearchGate. (2018). Cell viability assays of RIV (0.1-500 mM) in vitro cytotoxicity by (A) MTT reduction and (B) NR uptake assays in HepG2 cells at 24 h exposure time. Retrieved from [Link]

-

PMC. (2023). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)®. Retrieved from [Link]

-

European Directorate for the Quality of Medicines & HealthCare. (2023). Rivaroxaban impurity A Safety Data Sheet. Retrieved from [Link]

-

International Research Journal on Advanced Engineering and Management. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. Retrieved from [Link]

-

ResearchGate. (2018). In vitro toxicity assessment of rivaroxaban degradation products and kinetic evaluation to decay process. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2020). NOVEL VALIDATED RP-HPLC METHOD FOR DETERMINATION OF RIVAROXABAN IN BULK AND ITS PHARMACEUTICAL DOSAGE FORM. Retrieved from [Link]

-

Veeprho. (n.d.). Rivaroxaban EP Impurity B. Retrieved from [Link]

-

Frontiers. (2025). Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights. Retrieved from [Link]

-

Waters. (n.d.). Creating Greener HPLC Methods as Measured by the AMGS Metric: A Case Study of Improving USP Monograph Methods. Retrieved from [Link]

Sources

- 1. goldncloudpublications.com [goldncloudpublications.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. sds.edqm.eu [sds.edqm.eu]

- 4. isca.me [isca.me]

- 5. researchgate.net [researchgate.net]

- 6. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. veeprho.com [veeprho.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. allmpus.com [allmpus.com]

- 12. Blog Details [chemicea.com]

- 13. In vitro toxicity assessment of rivaroxaban degradation products and kinetic evaluation to decay process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® - PMC [pmc.ncbi.nlm.nih.gov]

- 16. globalresearchonline.net [globalresearchonline.net]

- 17. Frontiers | Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights [frontiersin.org]

- 18. waters.com [waters.com]

- 19. Bot Verification [rasayanjournal.co.in]

Methodological & Application

Application Note: A Stability-Indicating RP-HPLC Method for the Development and Validation of Rivaroxaban Impurity A Hydrochloride Analysis

Abstract

This application note presents a detailed, robust, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Rivaroxaban Impurity A hydrochloride in the presence of the active pharmaceutical ingredient (API), Rivaroxaban. The guide provides a comprehensive walkthrough of the method development strategy, forced degradation studies, and a full validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The developed isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a potassium phosphate buffer (pH 2.9), offering excellent resolution and peak shape for both Rivaroxaban and its critical impurity. This document is intended for researchers, quality control analysts, and drug development professionals engaged in the purity analysis of Rivaroxaban.

Introduction: The Imperative of Impurity Profiling

Rivaroxaban is a potent, orally active, direct inhibitor of Factor Xa, an essential enzyme in the blood coagulation cascade.[1] It is widely prescribed for the prevention and treatment of thromboembolic diseases.[1] In the manufacturing and storage of any active pharmaceutical ingredient (API), the presence of impurities, even in minute quantities, can significantly impact the drug's safety and efficacy. Regulatory agencies worldwide mandate stringent control over these impurities.

Rivaroxaban Impurity A is a known process-related impurity that can also arise from degradation. Its effective separation and quantification are critical for ensuring the quality and stability of the final drug product. This note details the systematic development of an analytical method designed not only to quantify this specific impurity but also to be "stability-indicating." This means the method can definitively separate the API and its impurities from any degradation products that may form under stress conditions, a crucial requirement for reliable shelf-life determination.[2]

Analyte Characteristics

A foundational understanding of the physicochemical properties of the target analytes is paramount for logical method development.

-

Rivaroxaban: A white to yellowish powder, practically insoluble in water but slightly soluble in organic solvents.[1] Its structure contains multiple chromophores, making UV detection a suitable analytical technique.

-

Rivaroxaban Impurity A Hydrochloride: The hydrochloride salt of a closely related structural analog to Rivaroxaban.[3][4] Its similar structure necessitates a highly selective chromatographic system to achieve baseline separation. It is soluble in solvents like methanol.[5]

HPLC Method Development: A Rationale-Driven Approach

The goal was to develop a simple, accurate, and robust isocratic RP-HPLC method. An isocratic method was chosen over a gradient one for its simplicity, shorter re-equilibration times, and enhanced robustness for routine quality control (QC) applications.

Stationary Phase (Column) Selection

The initial screening involved several C18 columns, which are the workhorse of reversed-phase chromatography and are well-suited for separating moderately non-polar compounds like Rivaroxaban and its impurities.[6][7] A Thermo ODS Hypersil C18 column (4.6 x 250 mm, 5 µm) was ultimately selected as it provided the best peak symmetry and resolution between Rivaroxaban and Impurity A.[7][8] The longer column length (250 mm) enhances the number of theoretical plates, which is crucial for resolving closely eluting species.[9]

Mobile Phase Optimization

The mobile phase composition is the most powerful tool for manipulating selectivity in RP-HPLC.

-

Aqueous Component & pH Control: A potassium phosphate monobasic buffer was selected. Controlling the pH is critical; a pH of 2.9 was chosen to suppress the ionization of any acidic or basic functional groups on the analytes, leading to better retention and sharper, more symmetrical peaks.[7][8]

-

Organic Modifier: Acetonitrile was chosen as the organic modifier over methanol. Acetonitrile typically provides lower viscosity (and thus lower backpressure) and often yields sharper peaks for nitrogen-containing heterocyclic compounds. The final optimized mobile phase consisted of a 30:70 (v/v) mixture of acetonitrile and 25 mM potassium phosphate monobasic buffer (pH 2.9) .[7] This ratio provided the optimal balance between resolution and a reasonable analysis time.

Detection Wavelength

A photodiode array (PDA) detector was used to scan the UV spectra of both Rivaroxaban and Impurity A. A wavelength of 249 nm was selected for detection, as it offers a strong absorbance for both the API and the impurity, ensuring high sensitivity for the analysis.[7]

Flow Rate and Temperature

A flow rate of 1.0 mL/min was found to provide efficient separation within a practical runtime without generating excessive backpressure.[7] The analysis was conducted at ambient room temperature, which is sufficient for this robust method and simplifies the experimental setup.[7]

Forced Degradation (Stress) Studies

To establish the stability-indicating nature of the method, Rivaroxaban was subjected to forced degradation under various stress conditions as mandated by ICH guidelines.[2][6] The method proved to be specific, with the degradation products being well-resolved from the Rivaroxaban and Impurity A peaks.

-

Acid Hydrolysis: Significant degradation was observed upon treatment with 1 N HCl at 80°C.[10]

-

Base Hydrolysis: The drug showed considerable degradation when exposed to 1 N NaOH at 80°C.[10]

-

Oxidative Degradation: Rivaroxaban was susceptible to degradation with 3-5% H₂O₂.[6][10]

-

Thermal Degradation: The solid drug was exposed to heat (e.g., 105°C for 24 hours), showing good stability.[11]

-

Photolytic Degradation: The drug solution was exposed to UV light, demonstrating stability under these conditions.[6]

In all stress conditions, the peak purity of Rivaroxaban was assessed using a PDA detector, confirming that no co-eluting peaks were present and validating the method's specificity.

Detailed Analytical Protocol

Instrumentation and Materials

-

HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and PDA detector.[10]

-

Reagents: HPLC grade acetonitrile, potassium dihydrogen phosphate, and orthophosphoric acid.[10] High-purity water (Milli-Q or equivalent).

-

Standards: Rivaroxaban USP Reference Standard and Rivaroxaban Impurity A Hydrochloride Reference Standard.

Preparation of Solutions

-

Mobile Phase: Prepare a 25 mM solution of potassium dihydrogen phosphate in water. Adjust the pH to 2.9 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas. The mobile phase is a mixture of this buffer and acetonitrile in a ratio of 70:30 (v/v).[7]

-

Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio is used as the diluent.

-

Standard Stock Solution (Rivaroxaban): Accurately weigh about 25 mg of Rivaroxaban RS and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 500 µg/mL.

-

Standard Stock Solution (Impurity A): Accurately weigh about 10 mg of Rivaroxaban Impurity A Hydrochloride RS and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.

-

Spiked Standard Solution (for Validation): Prepare a solution of Rivaroxaban at the working concentration (e.g., 250 µg/mL) and spike it with Impurity A to achieve a concentration representing the specification limit (e.g., 0.15%). This solution is used for validation and system suitability checks.

Chromatographic Conditions

| Parameter | Condition |

| Column | Thermo ODS Hypersil C18 (4.6 x 250 mm, 5 µm)[7] |

| Mobile Phase | Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 2.9) (30:70 v/v)[7] |

| Flow Rate | 1.0 mL/min[7] |

| Detection | UV at 249 nm[7] |

| Injection Volume | 15 µL[7] |

| Column Temperature | Ambient |

| Run Time | Approximately 15 minutes |

Caption: Optimized HPLC conditions for Rivaroxaban and Impurity A analysis.

System Suitability Test (SST)

Before commencing any analysis, the system's performance must be verified. Inject the spiked standard solution six times and evaluate the following parameters.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0 for both Rivaroxaban and Impurity A peaks[11] |

| Theoretical Plates | ≥ 2000 for both peaks[11] |

| % RSD of Peak Areas | ≤ 2.0% for replicate injections |

| Resolution | ≥ 1.5 between Rivaroxaban and Impurity A[10] |

Caption: System Suitability Test parameters and acceptance criteria.

Method Validation (ICH Q2(R1) Protocol)

The optimized method was fully validated according to ICH guidelines.

-

Specificity: Demonstrated through forced degradation studies where no interference from degradants was observed at the retention times of Rivaroxaban and Impurity A.[7] The retention time for Rivaroxaban was approximately 12.20 min, and for Impurity A, it was 9.03 min under these conditions.[7]

-

Linearity: The linearity of the method was established by analyzing solutions over a concentration range from the Limit of Quantitation (LOQ) to 250% of the specification limit for Impurity A.[10] The correlation coefficient (r²) was > 0.999.

-

Accuracy (Recovery): Accuracy was determined by spiking the bulk drug sample with Impurity A at three different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). The recovery for the impurity was found to be within the acceptable range of 80.0% to 120.0%.[10]

-

Precision:

-

Method Precision (Repeatability): Assessed by performing six independent analyses of a spiked sample. The %RSD was well below 2.0%.[10]

-

Intermediate Precision: The study was repeated on a different day with a different analyst to assess ruggedness. The results were consistent with the initial precision study.[10]

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The sensitivity of the method was determined by serial dilutions. The LOD and LOQ for Rivaroxaban were found to be 0.30 ppm and 1.0 ppm, respectively.[7][8] For impurities, the LOQ is typically required to be at or below the reporting threshold.

-

Robustness: The method's robustness was evaluated by introducing small, deliberate variations in chromatographic conditions, including the mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature. In all varied conditions, the resolution between the peaks remained greater than 1.5, demonstrating the method's reliability.[10]

-

Solution Stability: The stability of both standard and sample solutions was confirmed for up to 24 hours at room temperature and under refrigerated conditions (2-8°C).[10]

Visualization of Workflow

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

The RP-HPLC method detailed in this application note is specific, accurate, precise, and robust for the determination of Rivaroxaban Impurity A hydrochloride in bulk drug substances. The method was successfully validated following ICH guidelines and has been proven to be stability-indicating through comprehensive forced degradation studies.[10] Its isocratic nature makes it particularly suitable for routine use in quality control laboratories for release testing and stability monitoring of Rivaroxaban.

References

-

Srinivasrao V, Girase YN, DiptiSoni (2018) Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities. SOJ Biochem 4(1):1-6. [Link]

-

Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® - PMC. [Link]

-

Summary of forced degradation studies of Rivaroxaban | Download Table - ResearchGate. [Link]

-

Development and Validation of a Liquid Chromatography Method for the Analysis of Rivaroxaban and Determination of Its Production Related Impurities - ResearchGate. [Link]

-

Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights - Frontiers. [Link]

-

A NOVEL RIVAROXABAN DEGRADATION IMPURITY DETECTION BY RP-HPLC, EXTRACTION BY PREPARATORY CHROMATOGRAPHY, AND CHARACTERIZATION BY - Rasayan Journal of Chemistry. [Link]

-

Stability-Indicating, Method, for the Determination, of Rivaroxaban, and its Degradation, Products, using, LC-MS, and, TLC. - ResearchGate. [Link]

-

Rivaroxaban Impurity A hydrochloride | C19H21Cl2N3O6S | CID 154726384 - PubChem. [Link]

-

Rivaroxaban Impurity A. - Briti Scientific. [Link]

-

Method Development and Acid Degradation Study of Rivaroxaban by RP-HPLC in bulk - Asian Journal of Pharmaceutical Analysis. [Link]

-

Green RP-HPLC methods for assay and related substances in rivaroxaban tablets in: Acta Chromatographica Volume 36 Issue 4 (2023) - AKJournals. [Link]

-

Kinetic Study of Hydrolytic degradation of Rivaroxaban by HPTLC - RJPT. [Link]

-

Stability-Indicating Comprehensive Chromatographic Method Development For The Estimation Of Rivaroxaban-Related Substances In Bu - IOSR Journal. [Link]

-

Rivaroxaban | C19H18ClN3O5S | CID 9875401 - PubChem. [Link]

Sources

- 1. Rivaroxaban | C19H18ClN3O5S | CID 9875401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sds.edqm.eu [sds.edqm.eu]

- 4. Rivaroxaban Impurity A hydrochloride | C19H21Cl2N3O6S | CID 154726384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. britiscientific.com [britiscientific.com]

- 6. benchchem.com [benchchem.com]

- 7. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 11. iosrjournals.org [iosrjournals.org]

Application Note: Chiral LC-MS/MS Analysis of Rivaroxaban Impurity A (R-Enantiomer)

This Application Note is designed for researchers and analytical scientists involved in the development and quality control of Rivaroxaban. It addresses the specific challenge of detecting Impurity A , which is the R-enantiomer of the active pharmaceutical ingredient (API).

Executive Summary

Rivaroxaban (Xarelto®) is a direct Factor Xa inhibitor used to prevent and treat thromboembolism.[1][2][3][] The drug substance is the pure (S)-enantiomer . Its optical isomer, (R)-Rivaroxaban , is designated as Impurity A by the European Pharmacopoeia (EP) and Related Compound A by the USP.

Because Impurity A is an enantiomer, it possesses the identical molecular weight (435.88 g/mol ) and fragmentation pattern as the API. Consequently, standard C18 Reversed-Phase Liquid Chromatography (RP-HPLC) cannot separate it, and standard Mass Spectrometry cannot distinguish it by mass alone.

This protocol details a Chiral LC-MS/MS methodology utilizing an immobilized polysaccharide column to achieve baseline separation followed by high-sensitivity MS/MS detection. This approach is critical for trace-level quantification (<0.15%) where UV detection may lack the necessary selectivity or sensitivity in complex matrices (e.g., plasma or low-level formulation analysis).

Chemical Context & Target Analytes[4][5][6][7][8][9][10]

| Parameter | Active Ingredient (API) | Target Analyte (Impurity A) |

| Common Name | Rivaroxaban | Rivaroxaban Impurity A (EP) |

| Chemical Name | (S)-5-chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide | (R)-5-chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide |

| Stereochemistry | (S)-Configuration | (R)-Configuration |

| Molecular Formula | C19H18ClN3O5S | C19H18ClN3O5S |

| Monoisotopic Mass | 435.07 g/mol | 435.07 g/mol |

| Key Challenge | High abundance in sample | Trace impurity; Isobaric to API |

Origin of Impurity A

Impurity A typically arises from:

-

Starting Material Contamination: Optical impurity in the chiral precursor (e.g., (S)-epichlorohydrin or (S)-glycidyl phthalimide).

-

Racemization: Process conditions (high temperature/pH) during the oxazolidinone ring formation that may cause partial inversion of the chiral center.

Method Development Strategy

Why Chiral LC-MS?

While Chiral HPLC-UV is often sufficient for raw material release, LC-MS/MS is required when:

-

Sensitivity: Quantifying trace enantiomers below 0.05% (reporting thresholds).

-

Selectivity: Analyzing the enantiomer in biological matrices (plasma/urine) where endogenous interferences disrupt UV detection.

-

Confirmation: Validating the absence of co-eluting impurities under the enantiomer peak.

Column Selection

The separation relies on the interaction between the analyte and the chiral stationary phase (CSP).

-

Recommended Column: Chiralpak IC-3 (Daicel) or equivalent.

-

Chemistry: Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica.

-

Rationale: The "immobilized" phase allows for a wider range of solvents (like THF or DCM if needed), though for MS, we stick to volatile buffers. It offers superior resolution for oxazolidinone derivatives compared to coated phases (e.g., OD-H).

Experimental Protocol

Reagents and Materials

-

Rivaroxaban Reference Standard: >99.0% purity.

-

Rivaroxaban Impurity A Standard: (R)-Enantiomer, >98.0% purity.[]

-

Acetonitrile (ACN): LC-MS Grade.

-

Ammonium Acetate: LC-MS Grade (Volatile buffer).

-

Water: Milli-Q (18.2 MΩ·cm).

-

Column: Chiralpak IC-3, 3 µm, 150 x 4.6 mm (or 2.1 mm for UHPLC).

Liquid Chromatography Conditions

The method uses an isocratic elution to maximize the interaction time with the chiral selector.

-

System: UHPLC or HPLC capable of 400 bar.

-

Mobile Phase: Acetonitrile : 10 mM Ammonium Acetate (90 : 10 v/v).

-

Note: High organic content is often required for chiral interactions on polysaccharide columns. Ammonium acetate ensures ionization in ESI+.

-

-

Flow Rate: 0.5 mL/min (adjust for column ID).

-

Column Temperature: 25°C (Lower temperatures often improve chiral resolution).

-

Injection Volume: 5–10 µL.

-

Run Time: ~15 minutes (Rivaroxaban typically elutes first or second depending on the specific column lot; verify with standards).

Mass Spectrometry Conditions (QQQ)

Detection is performed in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) .

-

Capillary Voltage: 3.5 kV.

-

Desolvation Temp: 350°C.

-

Cone Gas: Nitrogen.[6]

-

Collision Gas: Argon.

MRM Transitions: Since the enantiomers have identical mass, the transitions are the same. Separation is purely chromatographic.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |

| Rivaroxaban / Impurity A | 436.1 [M+H]+ | 145.0 | 48 | 28 | Quantifier |

| 436.1 | 231.1 | 48 | 22 | Qualifier 1 | |

| 436.1 | 322.0 | 48 | 18 | Qualifier 2 |

Note: The product ion m/z 145.0 corresponds to the chlorothiophene moiety, a stable fragment characteristic of the structure.

Sample Preparation

-

Stock Solution: Dissolve 10 mg of Rivaroxaban API in 10 mL of Acetonitrile (1 mg/mL).

-

Impurity Spiking: Prepare a 10 µg/mL stock of Impurity A. Spike into API solution to achieve desired concentration (e.g., 0.15% level).

-

Working Dilution: Dilute the spiked sample with Mobile Phase to a final concentration of 100 µg/mL (API).

-

Caution: Avoid using 100% water as diluent; Rivaroxaban has poor aqueous solubility. Use at least 50% ACN.

-

Analytical Workflow Diagram

The following diagram illustrates the logical flow of the analysis, highlighting the critical decision points for chiral recognition.

Caption: Workflow for the separation and detection of Rivaroxaban and its R-enantiomer (Impurity A) using Chiral LC-MS/MS.

Validation Parameters & Expected Results

To ensure the method is "self-validating" as per the core requirements, the following system suitability parameters must be met before every run.

System Suitability Criteria

| Parameter | Acceptance Criteria | Rationale |

| Resolution (Rs) | > 1.5 (Baseline separation) | Essential to quantify the small impurity peak next to the large API peak. |

| Tailing Factor | 0.8 – 1.2 | Ensures peak symmetry for accurate integration. |

| Signal-to-Noise (S/N) | > 10 for LOQ | Confirms sensitivity at the reporting limit. |

| Retention Time %RSD | < 1.0% (n=6) | Chiral columns can be sensitive to temperature/solvent fluctuations. |

Typical Validation Data (Simulated)

-

Linearity: 0.5 ng/mL to 500 ng/mL (r² > 0.999).

-

LOD: 0.1 ng/mL.

-

LOQ: 0.5 ng/mL.

-

Recovery: 95% – 105% (spiked in matrix).

-

Specificity: No interference from blank matrix at the retention time of Impurity A.

Troubleshooting & Optimization

-

Co-elution:

-

Cause: Mobile phase polarity is incorrect.

-

Fix: Adjust the Acetonitrile:Water ratio. Increasing water content (up to 20-30%) on an immobilized column (IC-3) generally increases retention and resolution.

-

Alternative: Switch to Methanol/Ethanol mixtures if using a different column (e.g., Chiralcel OJ-RH).

-

-

Peak Broadening:

-

Cause: Sample solvent mismatch.

-

Fix: Ensure the sample diluent matches the mobile phase. Injecting 100% DMSO or pure ACN into a high-aqueous mobile phase can distort peaks.

-

-

Sensitivity Loss:

-

Cause: Ion suppression from ammonium acetate buildup.

-

Fix: Clean the ESI source cone regularly. Ensure the buffer concentration does not exceed 10-20 mM.

-

References

-

Chen, F., et al. (2019). "A Validated Chiral-RP-UPLC-MS/MS Method for the Enantiomeric Detection of Rivaroxaban In vitro." Current Pharmaceutical Analysis. Available at: [Link]

-

Wani, T.A., et al. (2017). "Determination of rivaroxaban in patient's plasma samples by anti-Xa chromogenic test associated to High Performance Liquid Chromatography tandem Mass Spectrometry." PLOS ONE. Available at: [Link]

-

SynZeal Research . Rivaroxaban EP Impurity A (R-Enantiomer) Reference Standard. Available at: [Link]

Sources

- 1. Determination of rivaroxaban in patient’s plasma samples by anti-Xa chromogenic test associated to High Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blog Details [chemicea.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Application of a Novel UPLC-MS/MS Method for Analysis of Rivaroxaban Concentrations in Dried Blood Spot and Plasma Samples Collected from Patients with Venous Thrombosis [mdpi.com]

Application Note: High-Precision Sample Preparation for Rivaroxaban Impurity A HCl (Amine Precursor) Analysis

Executive Summary & Analyte Definition

The Challenge: Rivaroxaban is a Class II BCS drug (low solubility, high permeability).[1] It is practically insoluble in water and requires organic modifiers (DMSO, Acetonitrile) for dissolution. However, "Impurity A HCl" —typically referring to the Amine Precursor Hydrochloride (Intermediate B)—is a polar, hydrophilic salt.

This creates a solubility paradox : The solvent required to dissolve the hydrophobic API (Rivaroxaban) often causes the hydrophilic salt impurity to precipitate or exhibit poor peak shape due to "solvent mismatch" effects in Reverse Phase HPLC (RP-HPLC).[2]

Analyte Clarification: There is a nomenclature conflict between Pharmacopeial definitions and Chemical Vendor catalogs. This guide addresses the Vendor/Process definition, which is the most common context for "HCl" salts in this synthesis pathway.

| Designation | Common Name | Chemical Identity | CAS Number | Characteristics |

| Target Analyte | Impurity A HCl (Amine Precursor) | 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one HCl | 898543-06-1 | Basic, Polar, Salt Form. Key intermediate.[2][3][4] |

| Differentiation | EP Impurity A | 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 | Acidic, Non-salt.[2] (Starting Material). |

Physicochemical Context & Solvent Strategy

To recover the Amine HCl impurity from the Rivaroxaban matrix, we must use a "Bridge Solvent" system. Pure organic solvents (MeOH/ACN) will dissolve the API but may dehydrate the salt, causing low recovery. Pure aqueous buffers will dissolve the salt but crash out the API.

The "Bridge Solvent" System

We utilize a Ternary Mixture : Buffer : Acetonitrile : Methanol.

-

Buffer (pH 3.0): Maintains the protonation of the Amine HCl (stabilizing the salt form) and ensures solubility.

-

Acetonitrile: Primary solvent for Rivaroxaban API.

-

Methanol: Acts as a co-solvent to prevent precipitation of the polar impurity in the ACN-rich environment.

Diagram 1: Solubility Logic & Solvent Selection

Caption: Decision matrix for selecting a diluent that accommodates both the hydrophobic API and the hydrophilic HCl salt impurity.

Detailed Protocols

Protocol A: Standard Trace Analysis (Direct Dissolution)

Application: Routine QC release testing for Impurity A HCl (Limit ~0.15%). Principle: "Dilute and Shoot" using a solubilizing diluent compatible with the mobile phase.

Reagents:

-

Diluent: Acetonitrile : Potassium Phosphate Buffer (10mM, pH 3.0) (60 : 40 v/v).[2][5][6][7]

-

Note: Do not use DMSO if possible; it causes UV cutoff interference at low wavelengths (210-220 nm) where the amine absorbs.[2]

Workflow:

-

Weighing: Accurately weigh 50 mg of Rivaroxaban API into a 50 mL volumetric flask (Target Conc: 1.0 mg/mL).

-

Pre-wetting: Add 5 mL of pure Acetonitrile first. Swirl to wet the hydrophobic powder.

-

Scientific Rationale: Adding buffer first causes the API to clump (hydrophobic effect), trapping impurities inside the solid particles.

-

-

Dissolution: Add 30 mL of Diluent .

-

Sonication: Sonicate for 15 minutes with temperature control (<30°C).

-

Warning: Heat degrades the oxazolidinone ring. Ensure the bath water is cycled.

-

-

Filtration: Filter through a 0.45 µm PVDF or PTFE (Hydrophilic) syringe filter.

-

Avoid Nylon: Nylon filters can adsorb amine-based impurities, leading to false negatives.[2]

-

Protocol B: Enhanced Sensitivity (Trace Enrichment via SPE)

Application: When LOQ needs to be < 0.05% (e.g., genotoxic risk assessment or process optimization).[2] Principle: Solid Phase Extraction (SPE) removes the bulk API while concentrating the polar amine impurity.

Workflow:

-

Cartridge Selection: Use a Mixed-Mode Cation Exchange (MCX) cartridge.[2]

-

Rationale: The Amine HCl is basic (pKa ~9-10).[2] It will bind to the cation exchange resin, while the neutral Rivaroxaban API will pass through or wash off with organic solvent.

-

-

Conditioning: 3 mL Methanol followed by 3 mL Water (pH 3.0).

-

Loading: Dissolve 100 mg API in 50:50 ACN:Water (pH 3.0). Load onto cartridge.

-

Washing (Critical): Wash with 100% Acetonitrile .

-

Mechanism: Rivaroxaban (neutral) is washed away.[2] The Amine Impurity (positively charged) remains bound to the sorbent.

-

-

Elution: Elute with 5% Ammonia in Methanol .

-

Mechanism: High pH neutralizes the amine, breaking the ionic bond with the sorbent.

-

-

Reconstitution: Evaporate the eluate under Nitrogen (40°C) and reconstitute in 1 mL Mobile Phase.

Diagram 2: Sample Preparation Workflow (Protocol A)

Caption: Step-by-step workflow for Protocol A, highlighting the Critical Control Point (CCP) at filtration.

Analytical Validation Data

To ensure trustworthiness, the following parameters must be verified during method transfer.

Table 1: Recommended Chromatographic Conditions

| Parameter | Setting | Rationale |

|---|---|---|

| Column | C18 (L1), 250 x 4.6 mm, 3-5 µm | Standard robustness.[2] |

| Mobile Phase A | Buffer pH 3.0 + 1-Octanesulfonic acid (Ion Pair) | Ion pairing improves retention/shape of the polar Amine HCl.[2] |

| Mobile Phase B | Acetonitrile | Good UV transparency. |

| Flow Rate | 1.0 - 1.2 mL/min | Standard backpressure.[2] |

| Wavelength | 250 nm (API) / 210 nm (Amine) | Amine lacks the full chromophore; requires low UV. |

Table 2: Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

|---|---|---|

| Amine Peak Split | Solvent Mismatch | Reduce injection volume or match diluent to mobile phase. |

| Low Recovery | Filter Adsorption | Switch from Nylon to PVDF/PTFE. |

| Drifting RT | pH Instability | Ensure buffer capacity (use 20-50mM Phosphate). |

References

-

European Directorate for the Quality of Medicines. (2023). Rivaroxaban Monograph 2932. European Pharmacopoeia.[9][10]

-

U.S. Pharmacopeial Convention. (2023).[2][6] Rivaroxaban Tablets: Pending Monograph. USP-NF.[2][6] [2]

-

PubChem. (2023).[2] Rivaroxaban Impurity A hydrochloride (Compound Summary). National Library of Medicine. [2]

-

Chandra Sekhar, K., et al. (2025).[1] Comprehensive and robust stability-indicating RP-HPLC method for Rivaroxaban. Frontiers in Chemistry.

-

SynZeal Research. (2023).[2] Rivaroxaban Aminomethyl HCl Impurity Data Sheet.

Disclaimer: This protocol is for research and development purposes. All methods must be validated per ICH Q2(R1) guidelines before use in a GMP environment.

Sources

- 1. Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rivaroxaban | 366789-02-8 [chemicalbook.com]

- 3. Rivaroxaban EP Impurity A | 865479-71-6 | | SynZeal [synzeal.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. akjournals.com [akjournals.com]

- 6. uspnf.com [uspnf.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. phenomenex.com [phenomenex.com]

- 9. Blog Details [chemicea.com]

- 10. synthinkchemicals.com [synthinkchemicals.com]

Application Note: A Robust, Stability-Indicating RP-HPLC Method for the Separation of Rivaroxaban and its Process-Related Impurity A

Abstract

This application note details a highly selective and robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Rivaroxaban from its critical process-related impurity, Rivaroxaban Impurity A (the R-enantiomer). The method is designed for reliability and precision, making it suitable for routine quality control analysis of bulk drug substances and finished pharmaceutical products. The described protocol leverages a C18 stationary phase with an acidic phosphate buffer and acetonitrile mobile phase, ensuring excellent resolution and peak symmetry. This document provides a comprehensive guide, from the scientific rationale behind the method's development to a step-by-step protocol for its implementation.

Introduction: The Imperative for Purity

Rivaroxaban is a potent, orally bioavailable, direct factor Xa inhibitor used as an anticoagulant for the prevention of stroke and systemic embolism.[1][2] The chemical structure of Rivaroxaban, (S)-5-chloro-N-({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]oxazolidin-5-yl}methyl)thiophene-2-carboxamide, contains a stereocenter, making it susceptible to the presence of its enantiomeric counterpart, Impurity A or the R-enantiomer.[3][4] The control of stereoisomeric impurities is a critical aspect of drug development and manufacturing, as different enantiomers can exhibit significantly different pharmacological and toxicological profiles.

Regulatory bodies, following guidelines from the International Council for Harmonisation (ICH), mandate stringent control over impurities in active pharmaceutical ingredients (APIs). Therefore, a validated, stability-indicating analytical method capable of selectively separating and quantifying Rivaroxaban from Impurity A is essential for ensuring product quality, safety, and efficacy.[2] This note presents such a method, optimized for resolution and robustness.

Method Rationale: A Mechanistic Approach to Separation

The successful separation of Rivaroxaban from its enantiomeric impurity, Impurity A, hinges on exploiting subtle differences in their physicochemical properties through optimized chromatographic parameters. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice due to its high efficiency and applicability to moderately polar compounds like Rivaroxaban.[5][6]

-

Stationary Phase Selection: A C18 (octadecylsilane) column is selected for this method.[2][7][8] The non-polar, hydrophobic nature of the C18 stationary phase provides effective retention for Rivaroxaban and its impurities through hydrophobic interactions. Columns with dimensions of 4.6 x 250 mm and a 5 µm particle size are commonly employed as they offer a good balance between efficiency, resolution, and backpressure.[7][8]

-

Mobile Phase Optimization: The mobile phase is the primary driver of selectivity in RP-HPLC.

-

Aqueous Component & pH Control: An acidic mobile phase is crucial for achieving optimal separation and peak shape. This method employs a 25 mM potassium phosphate monobasic buffer adjusted to a pH of 2.9.[2][7] At this low pH, the protonation of any residual free silanol groups on the silica backbone of the stationary phase is maximized. This significantly reduces undesirable secondary ionic interactions between the analytes and the stationary phase, which are a common cause of peak tailing and poor reproducibility.[2] Consistent pH control ensures that the analytes maintain a constant state of ionization, leading to stable retention times.

-

Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity, UV transparency, and excellent elution strength for this class of compounds. The ratio of acetonitrile to the aqueous buffer is a critical parameter that dictates the retention time and resolution. A composition of 30% acetonitrile and 70% aqueous buffer provides sufficient retention to achieve baseline separation between the main Rivaroxaban peak and the closely eluting Impurity A.[7]

-

-

Detection Wavelength: The UV detection wavelength is set to 249 nm.[2][7] This wavelength corresponds to a high absorbance maximum for Rivaroxaban, providing excellent sensitivity for the detection of both the active ingredient and its related impurities at low levels.

-

Temperature and Flow Rate: The analysis is conducted at ambient temperature with a flow rate of 1.0 mL/min.[7] This flow rate provides a good balance between analysis time and separation efficiency. While some methods use elevated temperatures to improve peak shape, ambient conditions are sufficient for this robust method and simplify the experimental setup.[8][9]

Detailed Application Protocol

This section provides a step-by-step protocol for the separation of Rivaroxaban and Impurity A.

Equipment and Materials

-

Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector (Agilent 1200 series or equivalent).[1]

-

Chromatographic Column: Thermo Hypersil ODS C18 (4.6 x 250 mm, 5 µm) or equivalent.[2][7]

-

Chemicals & Reagents:

-

Acetonitrile (HPLC Grade)

-

Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

-

Orthophosphoric Acid (H₃PO₄) (Analytical Grade)

-

Ultrapure Water (Milli-Q® or equivalent)

-

-

Reference Standards:

-

Rivaroxaban Reference Standard (Purity ≥99%)

-

Rivaroxaban Impurity A Reference Standard

-

Solution Preparation

-

Mobile Phase (Aqueous Component): 25 mM Potassium Phosphate Buffer, pH 2.9

-

Weigh 3.4 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve in 1000 mL of ultrapure water.

-

Mix thoroughly until fully dissolved.

-

Adjust the pH of the solution to 2.9 ± 0.05 using Orthophosphoric Acid.

-

Filter the buffer through a 0.45 µm membrane filter before use.

-

-

Mobile Phase (Final Composition): Acetonitrile / Buffer (30:70, v/v)

-

Carefully mix 300 mL of HPLC-grade Acetonitrile with 700 mL of the prepared 25 mM Potassium Phosphate Buffer (pH 2.9).

-

Degas the final mobile phase by sonication or helium sparging for 15-20 minutes.

-

-

Diluent: Acetonitrile / Water (70:30, v/v)

-

Mix 700 mL of HPLC-grade Acetonitrile with 300 mL of ultrapure water. This mixture is used for preparing standard and sample solutions.[2]

-

-

Standard Stock Solution (Rivaroxaban & Impurity A)

-

Accurately weigh about 25 mg of Rivaroxaban Reference Standard and 25 mg of Rivaroxaban Impurity A Reference Standard into separate 50 mL volumetric flasks.

-

Add approximately 35 mL of diluent to each flask and sonicate for 10-15 minutes to dissolve.

-

Allow the solutions to return to room temperature and dilute to the mark with the diluent. Mix well.

-

-

System Suitability Test (SST) Solution

-

Transfer an appropriate volume of the Rivaroxaban and Impurity A stock solutions into a single volumetric flask to obtain a final concentration of approximately 0.15% of Impurity A relative to the Rivaroxaban concentration (e.g., 500 µg/mL Rivaroxaban and 0.75 µg/mL Impurity A).

-

Dilute to volume with the diluent.

-

-

Sample Solution (Test Preparation)

-

Accurately weigh a quantity of the Rivaroxaban bulk drug substance equivalent to 50 mg and transfer to a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent, sonicate for 15 minutes to dissolve, then dilute to volume with the diluent and mix. This yields a nominal concentration of 500 µg/mL.

-

Chromatographic Conditions

All quantitative data and experimental parameters are summarized in the table below for clarity.

| Parameter | Condition |